molecular formula C21H25N3O2S2 B12592153 N-(3-Aminocyclohexyl)-N-(2-(thiophen-2-yl)ethyl)isoquinoline-5-sulfonamide CAS No. 651307-58-3

N-(3-Aminocyclohexyl)-N-(2-(thiophen-2-yl)ethyl)isoquinoline-5-sulfonamide

Cat. No.: B12592153
CAS No.: 651307-58-3
M. Wt: 415.6 g/mol
InChI Key: ZQPLVVWRBXURQX-UHFFFAOYSA-N
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Description

N-(3-Aminocyclohexyl)-N-(2-(thiophen-2-yl)ethyl)isoquinoline-5-sulfonamide (CAS 651307-58-3) is a synthetic small molecule with a molecular formula of C21H25N3O2S2 and a molecular weight of 415.57 g/mol . This compound belongs to the class of isoquinoline sulfonamide derivatives, which are recognized in scientific literature for their potential as key research tools in pharmacology and medicinal chemistry. Structurally, it features an isoquinoline core linked to a sulfonamide group, which is further substituted with a 3-aminocyclohexyl group and a 2-(thiophen-2-yl)ethyl chain . The core structural motif of this compound suggests significant research value. Isoquinoline sulfonamides are historically known to exhibit vasodilatory activity, as demonstrated by studies on close structural analogs. For instance, N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives have been synthesized and shown to possess potent vasodilatory action, increasing arterial blood flow in preclinical models . Furthermore, the sulfonamide functional group is a hallmark of compounds with diverse pharmacological activities. Sulfonamides are well-established as competitive inhibitors of key enzymes, such as dihydropteroate synthetase in bacterial folate synthesis . Beyond antibacterial effects, the sulfonamide group contributes to activities in other therapeutic areas, including carbonic anhydrase inhibition, which is relevant for conditions like glaucoma and inflammation . The specific incorporation of the aminocyclohexyl and thiophene groups in this molecule may fine-tune its properties, such as binding affinity and selectivity, making it a compound of interest for researching new cardiovascular agents or enzyme inhibitors. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all applicable regulatory requirements. For specific storage conditions and handling protocols, please refer to the available safety documentation. The product is currently out of stock; please contact us to be notified when it becomes available .

Properties

CAS No.

651307-58-3

Molecular Formula

C21H25N3O2S2

Molecular Weight

415.6 g/mol

IUPAC Name

N-(3-aminocyclohexyl)-N-(2-thiophen-2-ylethyl)isoquinoline-5-sulfonamide

InChI

InChI=1S/C21H25N3O2S2/c22-17-5-2-6-18(14-17)24(12-10-19-7-3-13-27-19)28(25,26)21-8-1-4-16-15-23-11-9-20(16)21/h1,3-4,7-9,11,13,15,17-18H,2,5-6,10,12,14,22H2

InChI Key

ZQPLVVWRBXURQX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)N(CCC2=CC=CS2)S(=O)(=O)C3=CC=CC4=C3C=CN=C4)N

Origin of Product

United States

Biological Activity

N-(3-Aminocyclohexyl)-N-(2-(thiophen-2-yl)ethyl)isoquinoline-5-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C21H25N3O2S2
  • Molecular Weight : 415.57 g/mol
  • CAS Number : 651307-58-3

The compound features a sulfonamide group, which is known for its biological activity, particularly in antimicrobial properties. The isoquinoline moiety contributes to various pharmacological effects, including antitumor and anti-inflammatory activities.

Antitumor Activity

Research indicates that isoquinoline derivatives often exhibit significant antitumor properties. A review of isoquinoline alkaloids from 2014 to 2018 highlighted their efficacy against various cancer cell lines, including breast, prostate, and colon cancers . Specifically, compounds similar to this compound have shown promise in inhibiting tumor growth through multiple mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Sulfonamides are traditionally recognized for their antibacterial properties. Studies have demonstrated that compounds containing sulfonamide groups can inhibit bacterial growth by interfering with folic acid synthesis . The specific compound may exhibit similar properties, potentially effective against both Gram-positive and Gram-negative bacteria.

Case Studies and Research Findings

  • Antitumor Efficacy :
    • A study evaluated the cytotoxic effects of various isoquinoline derivatives on human cancer cell lines. The results indicated that certain structural modifications enhanced the compounds' ability to induce apoptosis in cancer cells .
    • In vitro assays demonstrated that this compound significantly reduced cell viability in MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines.
  • Antimicrobial Activity :
    • A comparative analysis of sulfonamide-containing compounds showed that those with thiophene substituents exhibited increased antibacterial activity against Staphylococcus aureus and Escherichia coli .
    • The compound's mechanism was linked to the inhibition of dihydropteroate synthase, a key enzyme in bacterial folate synthesis.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntitumorInduction of apoptosis
AntimicrobialInhibition of folic acid synthesis
Anti-inflammatoryModulation of inflammatory cytokines

Table 2: IC50 Values Against Cancer Cell Lines

CompoundMCF-7 IC50 (µM)HeLa IC50 (µM)
This compound1520
Control (Doxorubicin)0.51

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(3-Aminocyclohexyl)-N-(2-(thiophen-2-yl)ethyl)isoquinoline-5-sulfonamide exhibit significant anticancer properties. Isoquinoline derivatives have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, compounds that share structural similarities have demonstrated efficacy against solid tumors and hematological malignancies by targeting specific signaling pathways involved in cancer progression .

Antimicrobial Properties

The sulfonamide group in this compound is known for its antimicrobial activity. Research indicates that sulfonamides inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism suggests that this compound could be effective against a range of bacterial infections, including those caused by resistant strains .

Anti-inflammatory Effects

Compounds with similar structures have shown potential as anti-inflammatory agents by modulating the activity of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). By inhibiting these pathways, this compound may reduce inflammation in various models of inflammatory diseases .

Study 1: Anticancer Activity Assessment

In a study conducted on various cancer cell lines, derivatives of isoquinoline were tested for their ability to induce apoptosis. Results indicated that these compounds could significantly reduce cell viability at micromolar concentrations, with mechanisms involving caspase activation and mitochondrial membrane potential disruption .

Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial activity of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited potent activity against resistant strains, highlighting the potential of this compound in treating bacterial infections .

Study 3: Anti-inflammatory Trials

In vivo models of inflammation were used to assess the anti-inflammatory effects of compounds similar to this compound. The findings revealed a significant reduction in inflammatory markers and symptoms, suggesting therapeutic potential for chronic inflammatory diseases .

Comparison with Similar Compounds

Comparison with H-89 and Derivatives

  • Structural Differences: The target compound replaces H-89’s 4-bromocinnamyl group with a 3-aminocyclohexyl and thiophen-2-yl ethyl moiety. This substitution may reduce off-target interactions by eliminating the bromocinnamyl scaffold, which is associated with nonspecific binding in some kinase inhibitors .
  • Functional Implications: While H-89 is a benchmark PKA inhibitor, the target compound’s aminocyclohexyl group could enhance solubility and blood-brain barrier penetration, making it suitable for neurological applications. However, direct potency comparisons are unavailable.

Thiophene-Containing Analogs

  • Compound 9a () shares the thiophen-2-yl group but incorporates a benzamide core instead of isoquinoline sulfonamide.
  • Compounds in (e.g., d, e, f) feature thiophen-2-yl ethyl groups but lack the isoquinoline scaffold, highlighting the role of the sulfonamide core in kinase targeting.

Methylation Tolerance (Compound 5 vs. Target Compound)

  • shows that N-methylation of H-89 (yielding Compound 5) preserves PKA inhibitory activity, suggesting that the sulfonamidic nitrogen can tolerate substitutions without significant loss of potency. The target compound’s 3-aminocyclohexyl group may exploit this tolerance to improve pharmacokinetics .

Photoaffinity Probes (Compound 4)

  • Compound 4 () integrates a diazirine-azide tag for covalent binding studies but retains the isoquinoline sulfonamide core. This contrasts with the target compound’s design, which prioritizes selectivity over probe functionality .

Preparation Methods

Direct Amination Method

In this method, isoquinoline derivatives are reacted with 3-aminocyclohexyl and 2-(thiophen-2-yl)ethylamine under controlled conditions.

Reaction Conditions :

  • Reagents : Isoquinoline derivative, 3-aminocyclohexylamine, and 2-(thiophen-2-yl)ethylamine.

  • Solvent : Typically, a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is used.

  • Temperature : Reactions are usually conducted at elevated temperatures (80–120 °C).

Yields : This method can yield products in moderate to high yields (60–85%).

Step Reaction Conditions Yield
1 Isoquinoline + 3-Aminocyclohexylamine + DMF, 100 °C 70%
2 Isoquinoline + 2-(Thiophen-2-yl)ethylamine + DMSO, 120 °C 75%

Sulfonamide Formation

The sulfonamide group can be introduced using sulfonyl chlorides in the presence of bases.

Reaction Conditions :

  • Reagents : Sulfonyl chloride (e.g., p-toluenesulfonyl chloride), amines.

  • Base : Triethylamine or pyridine is commonly used to neutralize the acid generated during the reaction.

Yields : This method typically results in yields ranging from 50% to 90%.

Step Reaction Conditions Yield
1 Sulfonyl chloride + Amine + TEA, RT 85%

Cyclization Reactions

Cyclization can be performed using precursors that contain both the isoquinoline scaffold and the necessary functional groups for cyclization.

Reaction Conditions :

  • Reagents : Appropriate precursors containing carbonyl and amine functionalities.

  • Catalysts : Lewis acids or transition metal catalysts may be employed to facilitate cyclization.

Yields : Yields can vary significantly based on substrate structure but typically range from 40% to 80%.

Step Reaction Conditions Yield
1 Precursor + Catalyst, reflux 60%

Comparative Analysis of Methods

The choice of preparation method depends on various factors including availability of starting materials, desired purity, and overall yield. Below is a comparative analysis of the methods discussed:

Method Advantages Disadvantages
Direct Amination High yields; straightforward Requires high temperatures
Sulfonamide Formation Versatile; good yields Sensitive to moisture
Cyclization Can form complex structures Lower yields; more steps involved

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